Dopamine D4 vs. D2 Receptor Selectivity of 7-Azagramine: A Structural Modification Analysis
7-Azagramine was evaluated for its affinity at human dopamine D4 and D2 receptors. While the reference 3-aminomethyl-7-azaindole series yielded the highest D4 affinity compounds (exemplified by L-745,870), 7-Azagramine itself—bearing a dimethylamino rather than a cyclic amine—demonstrated a significantly greater affinity for the D4 receptor over the D2 receptor . This differentiated selectivity profile, attributable to the dimethylaminomethyl substitution, distinguishes 7-Azagramine from both the unsubstituted 7-azaindole scaffold and the 3-aminomethyl series.
| Evidence Dimension | D4 vs. D2 receptor binding affinity preference |
|---|---|
| Target Compound Data | Significantly greater D4 affinity than D2 affinity (exact Ki values not publicly disclosed in accessible sources for this specific compound; qualitative selectivity reported) |
| Comparator Or Baseline | 3-Aminomethyl-7-azaindole series (L-745,870): highest D4 affinity and selectivity in the class; 7-azaindole: no reported D4 activity |
| Quantified Difference | Qualitative selectivity: D4 >> D2 for 7-Azagramine; class-level SAR confirms 3-substitution is required for D4 engagement |
| Conditions | Radioligand binding assays at cloned human D4 and D2 receptors (exact assay conditions from Curtis et al. 1999) |
Why This Matters
For neuroscience research programs targeting the D4 receptor (e.g., cognition, schizophrenia models), 7-Azagramine provides a distinct selectivity starting point that cannot be achieved with unsubstituted 7-azaindole.
